Cipepofol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线及反应条件

HSK-3486 是通过一系列化学反应合成的,这些反应涉及酚衍生物的取代。合成路线通常涉及在受控条件下用适当的卤代烷烃烷基化酚。 反应条件包括使用催化剂和溶剂以促进取代反应 .

工业生产方法

在工业环境中,HSK-3486 在大型反应器中生产,反应条件经过优化以实现最大产率和纯度。 该过程涉及使用高纯度试剂和严格的质量控制措施,以确保最终产品的稳定性和安全性 .

化学反应分析

反应类型

HSK-3486 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成各种氧化产物。

还原: HSK-3486 可以被还原以形成不同的还原衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 卤代烷烃和催化剂等试剂用于取代反应.

形成的主要产物

科学研究应用

HSK-3486 具有广泛的科学研究应用,包括:

化学: 用作研究酚衍生物及其反应的模型化合物。

生物学: 研究其对 γ-氨基丁酸 A 型受体的影响及其作为镇静/催眠剂的潜力.

医学: 主要用作全身麻醉剂,与丙泊酚相比,其治疗指数更高,副作用更少.

工业: 用于开发新的麻醉剂和制剂.

作用机制

相似化合物的比较

HSK-3486 通常与丙泊酚进行比较,丙泊酚是另一种广泛使用的全身麻醉剂。虽然两种化合物都作用于 γ-氨基丁酸 A 型受体,但 HSK-3486 具有以下几个优点:

注射疼痛减少: 与丙泊酚相比,HSK-3486 引起的注射疼痛明显减少.

治疗指数更高: HSK-3486 具有更高的治疗指数,使其在临床应用中更安全.

恢复更快: 患者从 HSK-3486 诱导的麻醉中恢复得更快.

类似化合物

丙泊酚: 一种广泛使用的全身麻醉剂,作用机制相似,但副作用更多。

依托咪酯: 另一种全身麻醉剂,化学结构不同,但临床应用相似.

生物活性

Cipepofol, also known as Ciprofol, is a novel intravenous anesthetic that has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and implications for clinical use.

This compound primarily acts as a GABA_A receptor agonist , similar to propofol, enhancing inhibitory neurotransmission in the central nervous system. This action leads to sedation and anesthesia, making it suitable for various surgical procedures. However, this compound exhibits several distinct biological activities beyond sedation:

- Antioxidant Properties : this compound has been shown to scavenge free radicals and reduce oxidative stress in cells. This property is particularly significant in protecting cardiomyocytes during ischemic conditions, as it activates the Sirtuin1 (Sirt1)/Nrf2 pathway, promoting cellular survival and apoptosis inhibition .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, potentially reducing postoperative complications associated with inflammation . By influencing cytokine production and immune cell activity, it may enhance recovery in surgical patients.

- Impact on Tumor Biology : Similar to propofol, this compound has been investigated for its effects on tumor cells. It can influence cell proliferation, invasion, and metastasis through the modulation of microRNAs and long non-coding RNAs (lncRNAs) that regulate various signaling pathways involved in cancer progression .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its clinical application. The drug is characterized by rapid distribution and elimination phases:

- Phase I : Rapid distribution with a half-life of 2-10 minutes.

- Phase II : Metabolic elimination from the bloodstream with a half-life of 21-56 minutes.

- Phase III : Return from poorly perfused tissues to circulation with a half-life of 200-300 minutes .

This pharmacokinetic profile allows for quick onset and offset of action, making this compound advantageous for outpatient procedures.

Comparative Studies

Several studies have compared this compound to propofol regarding efficacy and safety:

- A systematic review highlighted that this compound provides comparable sedation levels to propofol while exhibiting a potentially lower incidence of adverse effects such as hypotension .

- In head-to-head trials, patients receiving this compound reported faster recovery times and less postoperative nausea compared to those receiving propofol .

Case Study 1: Cardiac Surgery

In a clinical trial involving patients undergoing cardiac surgery, this compound was administered for anesthesia induction. Results indicated improved hemodynamic stability and reduced inflammatory markers post-surgery compared to traditional anesthetics .

Case Study 2: Oncological Procedures

A study involving cancer patients demonstrated that this compound not only provided effective sedation but also showed promise in reducing tumor cell proliferation during surgical interventions. The modulation of miRNA expression was noted as a key mechanism behind this effect .

属性

CAS 编号 |

1637741-58-2 |

|---|---|

分子式 |

C14H20O |

分子量 |

204.31 g/mol |

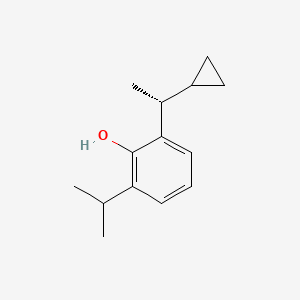

IUPAC 名称 |

2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol |

InChI |

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1 |

InChI 键 |

BMEARIQHWSVDBS-SNVBAGLBSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |

手性 SMILES |

C[C@H](C1CC1)C2=CC=CC(=C2O)C(C)C |

规范 SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

HSK3486; HSK-3486; HSK 3486. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。